molecular formula C26H20N2O6S B14886227 4-{[(2E,5Z)-5-{2-[(4-carboxybenzyl)oxy]benzylidene}-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid

4-{[(2E,5Z)-5-{2-[(4-carboxybenzyl)oxy]benzylidene}-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid

Cat. No.: B14886227
M. Wt: 488.5 g/mol
InChI Key: ATQQCYRVZLOUHD-CDHZYVHWSA-N
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Description

4-((5-(2-((4-Carboxybenzyl)oxy)benzylidene)-3-methyl-4-oxothiazolidin-2-ylidene)amino)benzoic acid is a complex organic compound that features a thiazolidine ring, a benzylidene group, and carboxylic acid functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((5-(2-((4-Carboxybenzyl)oxy)benzylidene)-3-methyl-4-oxothiazolidin-2-ylidene)amino)benzoic acid typically involves multiple steps:

    Formation of the Thiazolidine Ring: This step involves the reaction of a thioamide with an α-haloketone under basic conditions to form the thiazolidine ring.

    Benzylidene Formation: The thiazolidine intermediate is then reacted with a benzaldehyde derivative to form the benzylidene group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidine ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the benzylidene group, converting it to a benzyl group.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration or bromine for bromination.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Benzyl derivatives.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.

Biology and Medicine

In medicinal chemistry, 4-((5-(2-((4-Carboxybenzyl)oxy)benzylidene)-3-methyl-4-oxothiazolidin-2-ylidene)amino)benzoic acid has been studied for its potential as an anti-inflammatory and anticancer agent. Its ability to interact with biological targets makes it a candidate for drug development.

Industry

In the materials science industry, this compound is explored for its potential use in the development of new materials with specific properties, such as enhanced thermal stability or conductivity.

Mechanism of Action

The mechanism of action of 4-((5-(2-((4-Carboxybenzyl)oxy)benzylidene)-3-methyl-4-oxothiazolidin-2-ylidene)amino)benzoic acid involves its interaction with molecular targets such as enzymes or receptors. The thiazolidine ring and benzylidene group play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-((5-(2-((4-Carboxyphenyl)oxy)benzylidene)-3-methyl-4-oxothiazolidin-2-ylidene)amino)benzoic acid
  • 4-((5-(2-((4-Carboxybenzyl)oxy)phenyl)-3-methyl-4-oxothiazolidin-2-ylidene)amino)benzoic acid

Uniqueness

The uniqueness of 4-((5-(2-((4-Carboxybenzyl)oxy)benzylidene)-3-methyl-4-oxothiazolidin-2-ylidene)amino)benzoic acid lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C26H20N2O6S

Molecular Weight

488.5 g/mol

IUPAC Name

4-[[2-[(Z)-[2-(4-carboxyphenyl)imino-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene]methyl]phenoxy]methyl]benzoic acid

InChI

InChI=1S/C26H20N2O6S/c1-28-23(29)22(35-26(28)27-20-12-10-18(11-13-20)25(32)33)14-19-4-2-3-5-21(19)34-15-16-6-8-17(9-7-16)24(30)31/h2-14H,15H2,1H3,(H,30,31)(H,32,33)/b22-14-,27-26?

InChI Key

ATQQCYRVZLOUHD-CDHZYVHWSA-N

Isomeric SMILES

CN1C(=O)/C(=C/C2=CC=CC=C2OCC3=CC=C(C=C3)C(=O)O)/SC1=NC4=CC=C(C=C4)C(=O)O

Canonical SMILES

CN1C(=O)C(=CC2=CC=CC=C2OCC3=CC=C(C=C3)C(=O)O)SC1=NC4=CC=C(C=C4)C(=O)O

Origin of Product

United States

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